5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
CAS No.: 312913-67-0
Cat. No.: VC11817063
Molecular Formula: C14H13N3O3
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312913-67-0 |
|---|---|
| Molecular Formula | C14H13N3O3 |
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 3-(furan-2-yl)-5-methyl-2-(4-nitrophenyl)-3,4-dihydropyrazole |
| Standard InChI | InChI=1S/C14H13N3O3/c1-10-9-13(14-3-2-8-20-14)16(15-10)11-4-6-12(7-5-11)17(18)19/h2-8,13H,9H2,1H3 |
| Standard InChI Key | FNIYWLDEOSHKTD-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Physicochemical Properties
The molecular formula of 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is C₁₅H₁₄N₄O₃, with a calculated molecular weight of 298.30 g/mol. The compound crystallizes as a red block (melting point ≈ 290°C), consistent with related pyrazole derivatives. Key structural elements include:
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A 4,5-dihydro-1H-pyrazole core, which confers partial saturation at positions 4 and 5.
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A 4-nitrophenyl group at position 1, introducing strong electron-withdrawing effects.
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A furan-2-yl substituent at position 5, contributing aromatic π-electron density.
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A methyl group at position 3, enhancing steric bulk and lipophilicity .
Table 1: Physicochemical Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₃ |
| Molecular Weight (g/mol) | 298.30 |
| Melting Point (°C) | 290 |
| Rf Value (TLC) | 0.58 |
| % Yield | 72–85% |
Synthesis and Optimization
Reaction Pathway
The synthesis involves a two-step process:
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Chalcone Formation: 4-Nitroacetophenone reacts with furfuraldehyde via Claisen-Schmidt condensation in ethanol, catalyzed by silver trifluoromethanesulfonate (AgOTf). This yields a nitro-substituted chalcone intermediate .
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Cyclocondensation: The chalcone undergoes cyclization with hydrazine hydrate in ethanol, forming the dihydropyrazole ring. The methyl group originates from the acetophenone starting material .
Table 2: Synthetic Parameters
| Parameter | Condition |
|---|---|
| Catalyst | AgOTf (5 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–6 hours |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
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1341.48: Asymmetric stretching of the nitro (NO₂) group.
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3336.56: N-H stretching of the pyrazole ring.
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1594.15: C=N stretching of the conjugated imine.
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2920–2850: C-H stretching of the methyl group.
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.24 (d, 1H): Pyrazole N-H proton.
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δ 6.38–8.17 (m, 7H): Aromatic protons from furan and nitrophenyl groups.
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δ 3.40 (d, 1H): Aliphatic proton adjacent to the dihydro region.
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δ 2.50 (s, 3H): Methyl group at position 3.
¹³C NMR (DMSO-d₆, 100 MHz):
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δ 160.2: Nitro-substituted aromatic carbon.
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δ 148.7: Furan oxygen-linked carbon.
Antimicrobial Activity
Bioactivity Profile
The compound demonstrates potent activity against:
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Gram-positive bacteria: Bacillus subtilis, Staphylococcus aureus (MIC = 3.12 μg/ml).
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Gram-negative bacteria: Pseudomonas aeruginosa (MIC = 3.12 μg/ml).
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Fungi: Candida albicans, Aspergillus niger (MIC = 3.12 μg/ml).
Table 3: Minimum Inhibitory Concentrations (MIC)
| Microorganism | MIC (μg/ml) |
|---|---|
| Bacillus subtilis | 3.12 |
| Staphylococcus aureus | 3.12 |
| Pseudomonas aeruginosa | 3.12 |
| Candida albicans | 3.12 |
| Aspergillus niger | 3.12 |
Structure-Activity Relationships (SAR)
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